molecular formula C25H30ClN3O4 B11116837 1-(4-chlorophenyl)-7,7-dimethyl-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-chlorophenyl)-7,7-dimethyl-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11116837
M. Wt: 472.0 g/mol
InChI Key: UOCJVIJZMYGWIT-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N~3~-(3-MORPHOLINOPROPYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a morpholine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N~3~-(3-MORPHOLINOPROPYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N~3~-(3-MORPHOLINOPROPYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N~3~-(3-MORPHOLINOPROPYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N~3~-(3-MORPHOLINOPROPYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-3-(3-MORPHOLINOPROPYL)UREA: This compound shares the chlorophenyl and morpholine groups but differs in its core structure.

    2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another compound with a chlorophenyl group and a morpholine ring, but with a different core structure.

Uniqueness

1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N~3~-(3-MORPHOLINOPROPYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and its quinoline core. This unique structure may confer distinct properties and activities compared to similar compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C25H30ClN3O4

Molecular Weight

472.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-7,7-dimethyl-N-(3-morpholin-4-ylpropyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C25H30ClN3O4/c1-25(2)15-21-19(22(30)16-25)14-20(24(32)29(21)18-6-4-17(26)5-7-18)23(31)27-8-3-9-28-10-12-33-13-11-28/h4-7,14H,3,8-13,15-16H2,1-2H3,(H,27,31)

InChI Key

UOCJVIJZMYGWIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCCCN4CCOCC4)C(=O)C1)C

Origin of Product

United States

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